molecular formula C10H17N3O3 B7143241 N-[(5-carbamoyloxolan-2-yl)methyl]azetidine-1-carboxamide

N-[(5-carbamoyloxolan-2-yl)methyl]azetidine-1-carboxamide

Cat. No.: B7143241
M. Wt: 227.26 g/mol
InChI Key: AVUCYCKCNSHJSI-UHFFFAOYSA-N
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Description

N-[(5-carbamoyloxolan-2-yl)methyl]azetidine-1-carboxamide is a synthetic organic compound that features a unique combination of functional groups, including an azetidine ring and a carbamoyloxolan moiety

Properties

IUPAC Name

N-[(5-carbamoyloxolan-2-yl)methyl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O3/c11-9(14)8-3-2-7(16-8)6-12-10(15)13-4-1-5-13/h7-8H,1-6H2,(H2,11,14)(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUCYCKCNSHJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)NCC2CCC(O2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-carbamoyloxolan-2-yl)methyl]azetidine-1-carboxamide typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 3-chloro-2-hydroxypropylamine derivative, under basic conditions.

    Introduction of the Carbamoyloxolan Moiety: The carbamoyloxolan moiety can be introduced via a nucleophilic substitution reaction using a suitable oxirane derivative and a carbamoylating agent, such as carbamoyl chloride, under controlled temperature and pH conditions.

    Coupling Reaction: The final step involves coupling the azetidine ring with the carbamoyloxolan moiety using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for reagent addition and product isolation can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(5-carbamoyloxolan-2-yl)methyl]azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reducing agents, such as lithium aluminum hydride or sodium borohydride, can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles, such as amines or thiols, to replace specific substituents within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base, such as triethylamine, under reflux conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

N-[(5-carbamoyloxolan-2-yl)methyl]azetidine-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of novel therapeutic agents targeting various diseases, such as cancer and infectious diseases.

    Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including natural product analogs and bioactive compounds.

    Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-[(5-carbamoyloxolan-2-yl)methyl]azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-carbamoyloxolan-2-yl)methyl]pyrrolidine-1-carboxamide
  • N-[(5-carbamoyloxolan-2-yl)methyl]piperidine-1-carboxamide
  • N-[(5-carbamoyloxolan-2-yl)methyl]morpholine-1-carboxamide

Uniqueness

N-[(5-carbamoyloxolan-2-yl)methyl]azetidine-1-carboxamide is unique due to its azetidine ring, which imparts distinct steric and electronic properties compared to its pyrrolidine, piperidine, and morpholine analogs. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable scaffold for drug discovery and material science research.

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